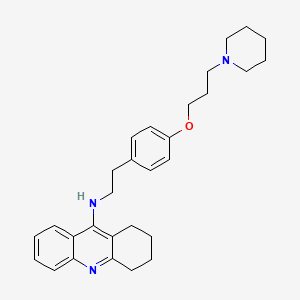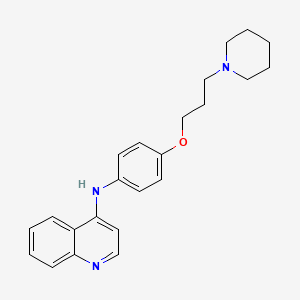
GS-5829
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Applications De Recherche Scientifique
BET Inhibition in Lymphoma Cell Lines
GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, shows efficacy in inhibiting cancer cell growth. This inhibition is particularly noted in Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. The combination of GS-5829 with ABT-199, a BCL2 inhibitor, results in broader and superior growth inhibition in these cell lines, suggesting a potential therapeutic strategy for treating DLBCL and MCL (Bates et al., 2016).
Synergistic Effects with BTK Inhibitors
The combination of GS-5829 and the Bruton's tyrosine kinase (BTK) inhibitor GS-4059 exhibits increased potency in cell death and reduction of key oncogenes in vitro, particularly in the ABC-DLBCL cell line. This combination has demonstrated a significant decrease in MYC, IL-6, and IL-10 transcripts and protein, indicating a potential increase in activity for patients with ABC subtype of DLBCL (Bates et al., 2016).
Preclinical Activity in Chronic Lymphocytic Leukemia
GS-5829 demonstrates preclinical activity against Chronic Lymphocytic Leukemia (CLL) by inhibiting CLL cell proliferation and inducing apoptosis. It deregulates key signaling pathways and inhibits NF-κB signaling, suggesting its effectiveness in targeting both CLL cells and their supportive microenvironment. The synergistic use of GS-5829 with other B-cell receptor signaling inhibitors further enhances its antileukemia activity (Kim et al., 2019).
Application in Metastatic Castration-Resistant Prostate Cancer
A Phase Ib study evaluated the efficacy of GS-5829, both as monotherapy and combined with enzalutamide, in patients with metastatic castration-resistant prostate cancer (mCRPC). The results indicated a generally tolerable profile but limited efficacy, providing insights into its potential use and limitations in mCRPC treatment scenarios (Aggarwal et al., 2022).
Targeting Uterine Serous Carcinoma
GS-5829, along with another BET bromodomain inhibitor GS-626510, has shown activity against uterine serous carcinoma (USC), especially in cases overexpressing the c-Myc gene. These inhibitors effectively decrease c-Myc levels and induce apoptosis in USC cells, suggesting their potential as therapeutic agents against this aggressive variant of endometrial cancer (Bonazzoli et al., 2018).
Propriétés
Nom du produit |
GS-5829 |
|---|---|
Nom IUPAC |
Unknown |
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GS-5829; GS 5829; GS5829. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)

